Liral

Description

Structure

3D Structure

Propriétés

IUPAC Name |

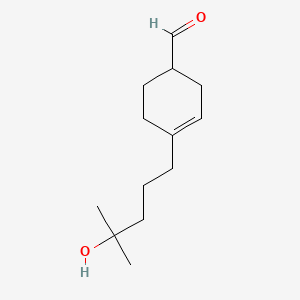

4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMHZBNNECIKOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC1=CCC(CC1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027970 |

Source

|

| Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31906-04-4 |

Source

|

| Record name | Liral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31906-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyisohexyl 3-cyclohexene carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031906044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-4-methylpentyl)cyclohex-3-enecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYISOHEXYL 3-CYCLOHEXENE CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE43B9Z2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Liraglutide: A Deep Dive into its Molecular Structure and Binding Affinity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Liraglutide, a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a cornerstone in the management of type 2 diabetes and obesity. Its therapeutic success is intrinsically linked to its unique molecular structure, which has been meticulously engineered to enhance its binding affinity to the GLP-1 receptor and prolong its duration of action. This technical guide provides an in-depth exploration of the molecular architecture of Liraglutide, its binding characteristics with the GLP-1 receptor, and the subsequent signaling cascades it triggers. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and professionals engaged in drug development.

Molecular Structure of Liraglutide

Liraglutide is an acylated human GLP-1 analogue, sharing a 97% amino acid sequence homology with native human GLP-1(7-37). The key structural modification that distinguishes Liraglutide is the attachment of a C16 fatty acid (palmitic acid) to the lysine residue at position 26 via a glutamic acid spacer. This strategic alteration is pivotal to its enhanced pharmacokinetic profile.

The peptide backbone of Liraglutide consists of 31 amino acids with the following sequence: H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys(γ-Glu(N-α-hexadecanoyl))-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH

One notable substitution compared to native GLP-1 is the replacement of lysine at position 34 with arginine. This was done to prevent the attachment of the fatty acid to this position and ensure its specific placement at Lys26. The addition of the fatty acid moiety facilitates the reversible binding of Liraglutide to serum albumin, which acts as a circulating reservoir, thereby protecting it from degradation by dipeptidyl peptidase-4 (DPP-4) and reducing renal clearance. This albumin binding is the primary mechanism for its extended half-life, allowing for once-daily administration.

Binding Affinity of Liraglutide to the GLP-1 Receptor

Liraglutide exerts its therapeutic effects by acting as a full agonist at the GLP-1 receptor (GLP-1R), a member of the class B G-protein coupled receptor (GPCR) family. The binding of Liraglutide to the GLP-1R is a high-affinity interaction that initiates a cascade of intracellular signaling events.

Quantitative Binding Data

The binding affinity and potency of Liraglutide have been characterized using various in vitro assays. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Assay Method | Cell Line | Reference |

| EC50 | 61 pM | GLP-1R Activation Assay (cAMP production) | BHK (Baby Hamster Kidney) cells expressing human GLP-1R | [1] |

| IC50 | 542.4 ± 187.5 nmol/L | Inhibition of 125I-GLP-1 binding | Not specified | [2] |

EC50 (Half maximal effective concentration) represents the concentration of Liraglutide required to elicit 50% of the maximal response in a functional assay, indicating its potency. A lower EC50 value signifies higher potency.

IC50 (Half maximal inhibitory concentration) in this context refers to the concentration of Liraglutide that displaces 50% of the radiolabeled GLP-1 from its receptor, providing a measure of its binding affinity. It is important to note that IC50 values can be influenced by the concentration of the radioligand used in the assay.

Experimental Protocols

Radioligand Binding Assay for GLP-1 Receptor

This protocol outlines a competitive binding assay to determine the affinity (Ki) of Liraglutide for the GLP-1 receptor using a radiolabeled ligand.

a. Membrane Preparation:

-

Culture human embryonic kidney (HEK) 293 cells stably expressing the human GLP-1 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

b. Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., 125I-GLP-1 or 125I-Exendin(9-39)).

-

Varying concentrations of unlabeled Liraglutide (competitor).

-

The prepared cell membrane suspension.

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled native GLP-1.

c. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioactivity.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

d. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of Liraglutide.

-

Plot the specific binding as a function of the logarithm of the Liraglutide concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

GLP-1 Receptor Activation Assay (cAMP Production)

This functional assay measures the ability of Liraglutide to activate the GLP-1 receptor and stimulate intracellular cyclic AMP (cAMP) production.

a. Cell Culture and Plating:

-

Use a cell line stably expressing the human GLP-1 receptor, such as Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells.

-

Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

b. Assay Procedure:

-

Wash the cells with a pre-warmed assay buffer.

-

Add varying concentrations of Liraglutide to the wells. A positive control (e.g., native GLP-1) and a negative control (vehicle) should be included.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

c. cAMP Detection:

-

Measure the cAMP levels in the cell lysates using a commercially available cAMP detection kit. These kits are typically based on competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen).

d. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP produced at each concentration of Liraglutide.

-

Plot the cAMP concentration as a function of the logarithm of the Liraglutide concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.[3]

GLP-1 Receptor Signaling Pathway

Upon binding of Liraglutide, the GLP-1 receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to the stimulatory G-protein, Gαs.

Caption: GLP-1 Receptor Signaling Pathway Activated by Liraglutide.

Pathway Description:

-

Receptor Binding: Liraglutide binds to the extracellular domain of the GLP-1 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gαs protein, which exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effectors: cAMP acts as a second messenger and activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).

-

Physiological Responses: The activation of PKA and EPAC in pancreatic β-cells leads to a glucose-dependent increase in insulin synthesis and secretion. In pancreatic α-cells, GLP-1R activation suppresses glucagon secretion. Furthermore, GLP-1R activation in the gastrointestinal tract and the brain results in delayed gastric emptying and reduced appetite, respectively.

Structure-Activity Relationship

The prolonged duration of action and high potency of Liraglutide are a direct result of its specific structural modifications.

-

C16 Fatty Acid: The length of the fatty acid chain is critical for albumin binding. A C16 chain provides a strong hydrophobic interaction with the fatty acid binding sites on albumin, leading to a significantly extended half-life compared to native GLP-1.

-

Glutamic Acid Spacer: The γ-glutamic acid linker serves to space the fatty acid away from the peptide backbone. This spacer is important for maintaining high-affinity binding to the GLP-1 receptor, as direct acylation of the lysine residue can sometimes impair receptor interaction.

-

Arg34 Substitution: The substitution of Lys34 with Arg ensures the specific acylation at Lys26 and also contributes to the overall stability of the molecule.

The following diagram illustrates the logical relationship between the structural modifications of Liraglutide and its enhanced therapeutic properties.

Caption: Structure-Activity Relationship of Liraglutide.

Conclusion

The molecular design of Liraglutide represents a significant advancement in peptide therapeutics. The strategic acylation with a C16 fatty acid via a glutamic acid spacer results in a GLP-1 receptor agonist with high potency and a markedly extended pharmacokinetic profile. This in-depth guide has provided a comprehensive overview of Liraglutide's molecular structure, its binding affinity to the GLP-1 receptor, the intricate signaling pathways it activates, and the experimental methodologies used for its characterization. This information serves as a valuable resource for the scientific community, fostering a deeper understanding of this important therapeutic agent and providing a foundation for the development of future incretin-based therapies.

References

The Discovery and Development of Liraglutide: A Technical Guide for Type 2 Diabetes Mellitus

Abstract

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, represents a significant advancement in the management of Type 2 Diabetes (T2D). Developed by Novo Nordisk, its journey from a native gut hormone with a fleeting half-life to a once-daily therapeutic agent underscores key innovations in peptide engineering. This technical guide provides an in-depth review of the discovery, mechanism of action, and the preclinical and clinical development of liraglutide. It details the molecular modifications that confer its extended duration of action, elucidates the intracellular signaling pathways it activates, and presents a comprehensive summary of the pivotal clinical trial data that established its efficacy and safety profile for the treatment of T2D. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of endocrinology, metabolic diseases, and peptide therapeutics.

Introduction: The Incretin Effect and the Rise of GLP-1

The management of Type 2 Diabetes (T2D) has been revolutionized by the understanding of the incretin effect—the observation that oral glucose administration elicits a much greater insulin response than intravenous glucose. This phenomenon is primarily mediated by two gut hormones: glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). In individuals with T2D, the response to GIP is markedly impaired, whereas the effects of GLP-1 are largely preserved, making the GLP-1 receptor an attractive therapeutic target.

Native GLP-1, however, is not therapeutically viable due to its extremely short half-life of less than two minutes, as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). This limitation spurred the development of GLP-1 receptor agonists (GLP-1 RAs) with extended durations of action. Liraglutide (marketed as Victoza®) was engineered to overcome this challenge, emerging as a first-generation long-acting GLP-1 RA for once-daily subcutaneous administration. Its development marked a pivotal step in harnessing the therapeutic potential of the incretin system.

Molecular Engineering of Liraglutide

The primary innovation in the design of liraglutide was the strategic modification of the native GLP-1 peptide to resist enzymatic degradation and prolong its circulation time. This was achieved with 97% homology to human GLP-1 through two key alterations:

-

Amino Acid Substitution: The lysine at position 34 was substituted with arginine. This change does not significantly impact receptor binding but contributes to the overall stability of the molecule.

-

Fatty Acid Acylation: A C16 fatty acid (palmitic acid) was attached to the lysine residue at position 26 via a glutamic acid spacer. This acylation is the cornerstone of liraglutide's extended half-life. The attached fatty acid chain facilitates the reversible binding of liraglutide to circulating albumin, effectively creating a depot in the bloodstream. This binding protects the molecule from rapid degradation by DPP-4 and slows its renal clearance, extending its half-life to approximately 13 hours and making it suitable for once-daily dosing.[1]

Mechanism of Action

Liraglutide exerts its effects by mimicking the actions of native GLP-1, binding to and activating the GLP-1 receptor, a class B G protein-coupled receptor (GPCR) located on pancreatic beta cells and in various other tissues.[2][3]

Pancreatic Effects

-

Glucose-Dependent Insulin Secretion: Upon binding to the GLP-1R on pancreatic β-cells, liraglutide stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which ultimately enhances glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism significantly reduces the risk of hypoglycemia.[5]

-

Suppression of Glucagon Secretion: Liraglutide acts on pancreatic α-cells to suppress the secretion of glucagon in a glucose-dependent manner, thereby reducing hepatic glucose production during hyperglycemic states.[1][6][7]

-

β-Cell Health: Preclinical studies and some clinical data suggest that liraglutide may improve β-cell function and potentially increase β-cell mass by promoting proliferation and inhibiting apoptosis.[5][8][9]

Extra-Pancreatic Effects

-

Delayed Gastric Emptying: Liraglutide slows the rate at which food leaves the stomach, which attenuates postprandial glucose excursions.[1][6]

-

Central Appetite Regulation: Liraglutide crosses the blood-brain barrier and acts on GLP-1Rs in the hypothalamus to increase satiety and reduce appetite, leading to decreased food intake and subsequent weight loss.[10]

Preclinical Development

The preclinical evaluation of liraglutide involved a series of in vitro and in vivo studies to characterize its pharmacological profile and establish its safety.

-

In Vitro Studies: Cell-based assays using cell lines engineered to express the human GLP-1R confirmed liraglutide's high binding affinity and potent agonism. These assays typically measured the accumulation of second messengers like cAMP to quantify receptor activation.

-

In Vivo Animal Models: Studies in diabetic animal models, such as the Zucker diabetic fatty (ZDF) rat and db/db mice, were crucial. These models, which spontaneously develop obesity, insulin resistance, and hyperglycemia, demonstrated that liraglutide administration led to improved glycemic control, reduced food intake, and weight loss. Furthermore, these studies provided evidence of liraglutide's beneficial effects on pancreatic β-cell mass and function.

Clinical Development Program

The clinical development of liraglutide for T2D was anchored by the comprehensive Phase 3 LEAD (Liraglutide Effect and Action in Diabetes) program, which evaluated its efficacy and safety as monotherapy and in combination with various oral antidiabetic drugs (OADs).

Phase 3 LEAD Program

The LEAD program consisted of six large, randomized, controlled trials involving over 4,000 patients. These trials consistently demonstrated that liraglutide (at doses of 1.2 mg and 1.8 mg) provided superior glycemic control compared to placebo and active comparators, including glimepiride and rosiglitazone. Key outcomes included significant reductions in HbA1c, fasting plasma glucose, and body weight. The risk of hypoglycemia with liraglutide was low, except when used in combination with a sulfonylurea.

SCALE Diabetes Trial

The SCALE (Satiety and Clinical Adiposity – Liraglutide Evidence) program further investigated the effects of a higher dose of liraglutide (3.0 mg) on weight management. The SCALE Diabetes trial specifically enrolled overweight or obese patients with T2D. The results demonstrated clinically significant weight loss and improvements in various cardiometabolic risk factors.[11][12][13][14]

LEADER Cardiovascular Outcomes Trial

Given the high risk of cardiovascular disease in patients with T2D, the LEADER (Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results) trial was a landmark study.[15] This randomized, double-blind, placebo-controlled trial enrolled over 9,300 patients with T2D and high cardiovascular risk. The study demonstrated that liraglutide significantly reduced the risk of the primary composite outcome of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke compared to placebo when added to standard care.[15][16][17]

Data Summary Tables

Table 1: Liraglutide Pharmacokinetic Profile

| Parameter | Value | Citation |

| Administration | Subcutaneous | [1] |

| Peak Plasma Level | 8-12 hours | [1] |

| Bioavailability | ~55% | - |

| Protein Binding | >98% (to albumin) | - |

| Metabolism | Endogenous, similar to large proteins | [1] |

| Elimination Half-life | ~13 hours | [1] |

| Excretion | Metabolites in urine and feces | [1] |

Table 2: Key Efficacy Results from the LEAD-6 Trial (26 Weeks)

| Outcome | Liraglutide 1.8 mg (+ Metformin/SU) | Exenatide 10 µg BID (+ Metformin/SU) | Citation |

| Mean HbA1c Reduction | -1.12% | -0.79% | [18] |

| Mean Weight Change | -3.24 kg | -2.87 kg | [18] |

| Patients with Nausea | 25.5% (declined over time) | 28.0% | [18] |

| Minor Hypoglycemia Events/Patient-Year | 1.9 | 2.6 | - |

Table 3: Key Efficacy Results from the SCALE Diabetes Trial (56 Weeks)

| Outcome | Liraglutide 3.0 mg (+ Diet & Exercise) | Placebo (+ Diet & Exercise) | Citation |

| Mean Weight Loss | -5.9% | -2.0% | [13][14] |

| Patients Achieving ≥5% Weight Loss | 51.8% | 24.0% | [19] |

| Change in Systolic Blood Pressure | -3.0 mmHg | -0.4 mmHg | [13][14] |

| Change in Waist Circumference | -6.0 cm | -2.8 cm | [14] |

Table 4: Key Outcomes from the LEADER Trial (Median 3.8 Years)

| Outcome | Liraglutide | Placebo | Hazard Ratio (95% CI) | Citation |

| Primary Composite Outcome | 13.0% | 14.9% | 0.87 (0.78-0.97) | [15][17] |

| Cardiovascular Death | 4.7% | 6.0% | 0.78 (0.66-0.93) | [17] |

| All-Cause Mortality | 8.2% | 9.6% | 0.85 (0.74-0.97) | [15] |

| Primary Composite Outcome: CV death, non-fatal MI, or non-fatal stroke. |

Regulatory Approval

Based on the robust data from the LEAD program, liraglutide (Victoza®) was approved for the treatment of T2D by the European Medicines Agency (EMA) in 2009 and by the U.S. Food and Drug Administration (FDA) in 2010.[20][21] Following the results of the LEADER trial, the FDA expanded its indication to include the reduction of risk of major adverse cardiovascular events in adults with T2D and established cardiovascular disease.

Detailed Experimental Protocols

In Vitro GLP-1 Receptor Activation Assay (cAMP Accumulation)

This protocol describes a representative cell-based assay to determine the potency of a GLP-1R agonist like liraglutide.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with the human GLP-1 receptor are cultured in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Cells are harvested and seeded into 96-well or 384-well assay plates at a predetermined density and incubated to allow for adherence.

-

Compound Preparation: Liraglutide and a reference agonist (e.g., native GLP-1) are serially diluted in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Stimulation: Culture medium is removed from the cells, and the prepared compound dilutions are added. The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to stimulate the cells.

-

Cell Lysis and Detection: A lysis buffer containing detection reagents is added to the wells. The amount of cAMP produced is quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[22]

-

Data Analysis: The signal is measured using a plate reader. A dose-response curve is generated, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of liraglutide.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess improvements in glucose tolerance in a diabetic mouse model (e.g., db/db mice) following treatment.

-

Acclimatization and Treatment: Mice are acclimatized and treated with liraglutide or vehicle via subcutaneous injection daily for a specified duration (e.g., 2-4 weeks).

-

Fasting: Prior to the test, mice are fasted for 6 hours with free access to water.[20]

-

Baseline Blood Sample (t=0): A baseline blood sample is collected via a small incision at the tip of the tail. Blood glucose is measured immediately using a glucometer.[21]

-

Glucose Challenge: A bolus of glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[21]

-

Serial Blood Sampling: Blood samples are collected from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[20][21]

-

Data Analysis: Blood glucose concentrations are plotted against time. The Area Under the Curve (AUC) for the glucose excursion is calculated for each group. A significant reduction in the AUC for the liraglutide-treated group compared to the vehicle group indicates improved glucose tolerance.

Glucagon Stimulation Test (GST) for β-Cell Function in Humans

The GST is used in a clinical research setting to assess the C-peptide response, which serves as a proxy for endogenous insulin secretion reserve.[4]

-

Patient Preparation: The test is performed after an overnight fast.

-

Baseline Sampling: A baseline blood sample is drawn to measure fasting glucose and C-peptide levels.

-

Glucagon Administration: A bolus of 1 mg of glucagon is administered intravenously over one minute.

-

Post-Stimulation Sampling: Blood samples for C-peptide and glucose are collected at specified intervals, typically at 6 minutes post-injection, as this is when the peak C-peptide response usually occurs.

-

Data Analysis: The primary endpoint is the peak C-peptide level or the change in C-peptide from baseline. An increase in the C-peptide response after a period of liraglutide treatment would suggest an improvement in β-cell secretory function.

Conclusion

The development of liraglutide is a prime example of rational drug design, successfully transforming a native hormone with a fleeting existence into a cornerstone therapy for Type 2 Diabetes. Through targeted molecular engineering, specifically the addition of a fatty acid side chain to facilitate albumin binding, its half-life was dramatically extended, enabling a convenient once-daily dosing regimen. Its multifaceted mechanism of action—enhancing glucose-dependent insulin secretion, suppressing glucagon, delaying gastric emptying, and promoting satiety—addresses several core pathophysiological defects in T2D. The extensive LEAD and SCALE clinical trial programs firmly established its efficacy in improving glycemic control and promoting weight loss, while the landmark LEADER trial provided definitive evidence of its cardiovascular benefits. Liraglutide has not only provided a powerful tool for managing T2D but has also paved the way for the development of next-generation, longer-acting GLP-1 receptor agonists.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Video: Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]

- 4. How to Test Pancreatic Beta Cell Function [en.cnys.com]

- 5. m.youtube.com [m.youtube.com]

- 6. uq.edu.au [uq.edu.au]

- 7. m.youtube.com [m.youtube.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. revvity.co.jp [revvity.co.jp]

- 15. bhf.org.uk [bhf.org.uk]

- 16. A New Study Found That Weight-Loss Drugs Like Ozempic Could Lower Your Heart Attack Risk - CNET [cnet.com]

- 17. Insulin - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Oral Glucose Tolerance Test (OGTT): Measuring Glucose Metabolism in Mice [app.jove.com]

- 20. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 21. google.com [google.com]

- 22. Oral Glucose Tolerance Test in Mouse [protocols.io]

Liraglutide's Impact on Incretin System Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a cornerstone in the management of type 2 diabetes and obesity. Its therapeutic efficacy is rooted in its ability to mimic the action of the endogenous incretin hormone GLP-1, thereby potentiating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning liraglutide's effects on the incretin system pathways. It consolidates quantitative data from the pivotal Liraglutide Effect and Action in Diabetes (LEAD) clinical trial program, details key experimental protocols for investigating its mechanism of action, and presents visual representations of the involved signaling cascades.

Introduction

The incretin effect, a phenomenon characterized by an augmented insulin response to oral glucose compared to intravenous glucose, is primarily mediated by two gut-derived hormones: GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). In individuals with type 2 diabetes, the incretin effect is significantly diminished, largely due to impaired GLP-1 secretion and action. Liraglutide, a synthetic analogue of human GLP-1, was developed to address this deficiency. By sharing 97% amino acid sequence homology with native GLP-1 and featuring a fatty acid acylation that confers resistance to dipeptidyl peptidase-4 (DPP-4) degradation and promotes binding to albumin, liraglutide exhibits a prolonged half-life, enabling once-daily administration. This guide delves into the intricate pathways through which liraglutide exerts its pleiotropic metabolic effects.

Quantitative Efficacy of Liraglutide: The LEAD Program

The Liraglutide Effect and Action in Diabetes (LEAD) program, a series of six phase 3 clinical trials, comprehensively evaluated the efficacy and safety of liraglutide across a spectrum of patients with type 2 diabetes. The following table summarizes the key findings from these trials regarding changes in glycated hemoglobin (HbA1c) and body weight.

| Trial | Patient Population & Background Therapy | Liraglutide Dose(s) | Comparator(s) | Mean Baseline HbA1c (%) | Mean Change in HbA1c (%) with Liraglutide | Mean Change in Body Weight (kg) with Liraglutide | Reference(s) |

| LEAD-1 | Add-on to Glimepiride | 0.6 mg, 1.2 mg, 1.8 mg | Rosiglitazone | ~8.5 | -1.1 (1.8 mg) | -0.2 (1.8 mg) | [1] |

| LEAD-2 | Add-on to Metformin | 0.6 mg, 1.2 mg, 1.8 mg | Glimepiride | ~8.4 | -1.0 (1.8 mg) | -2.8 (1.8 mg) | [2] |

| LEAD-3 | Monotherapy | 1.2 mg, 1.8 mg | Glimepiride | ~8.2 | -1.1 (1.8 mg) | -2.5 (1.8 mg) | [3][4] |

| LEAD-4 | Add-on to Metformin + Rosiglitazone | 1.2 mg, 1.8 mg | Placebo | ~8.5 | -1.5 (1.8 mg) | -2.0 (1.8 mg) | [5] |

| LEAD-5 | Add-on to Metformin + Glimepiride | 1.8 mg | Insulin Glargine | ~8.2 | -1.3 | -1.8 | [2][6][7][8] |

| LEAD-6 | Add-on to Metformin ± Sulfonylurea | 1.8 mg | Exenatide | ~8.2 | -1.1 | -3.2 | [1][2] |

Core Mechanism of Action: GLP-1 Receptor Activation and Downstream Signaling

Liraglutide exerts its effects by binding to and activating the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor expressed on various cell types, including pancreatic β-cells, α-cells, and neurons in the central nervous system.

Pancreatic β-Cell Signaling

Activation of the GLP-1R on pancreatic β-cells is the primary mechanism for liraglutide's glucose-lowering effect. This initiates a cascade of intracellular events:

Central Nervous System Pathways

Liraglutide crosses the blood-brain barrier and directly acts on hypothalamic neurons to regulate appetite and energy homeostasis. It activates pro-opiomelanocortin (POMC) neurons, which promote satiety, and inhibits Neuropeptide Y/Agouti-related peptide (NPY/AgRP) neurons, which are orexigenic.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. A 2021 Update on the Use of Liraglutide in the Modern Treatment of ‘Diabesity’: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medscape.com [medscape.com]

- 4. Liraglutide versus glimepiride monotherapy for type 2 diabetes (LEAD-3 Mono): a randomised, 52-week, phase III, double-blind, parallel-treatment trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glucagon.com [glucagon.com]

- 6. Liraglutide vs insulin glargine and placebo in combination with metformin and sulfonylurea therapy in type 2 diabetes mellitus (LEAD-5 met+SU): a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liraglutide vs insulin glargine and placebo in combination with metformin and sulfonylurea therapy in type 2 diabetes mellitus (LEAD-5 met+SU): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

Liraglutide's Glucoregulatory Effects: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant promise in the management of type 2 diabetes through its multifaceted glucoregulatory actions. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the core mechanisms of Liraglutide's effects on glucose homeostasis. This document summarizes key quantitative data from animal models, details the experimental protocols utilized in these seminal studies, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of GLP-1 receptor agonists and novel diabetic therapies.

Core Glucoregulatory Mechanisms of Liraglutide

Preclinical evidence has robustly established that Liraglutide exerts its glucoregulatory effects through several key mechanisms. As a GLP-1 receptor agonist with 97% amino acid sequence homology to human GLP-1, Liraglutide activates GLP-1 receptors in various tissues, leading to a cascade of downstream effects that collectively improve glycemic control.[1][2]

The primary mechanisms include:

-

Glucose-Dependent Insulin Secretion: Liraglutide stimulates the release of insulin from pancreatic β-cells in a glucose-dependent manner.[1][2] This means that insulin secretion is augmented only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.

-

Suppression of Glucagon Secretion: The compound effectively suppresses the secretion of glucagon from pancreatic α-cells, particularly in the postprandial state.[1][2] This action reduces hepatic glucose production and contributes to lower blood glucose levels.

-

Delayed Gastric Emptying: Liraglutide slows the rate at which food empties from the stomach into the small intestine.[1][2][3] This delay helps to attenuate postprandial glucose excursions. However, some studies in rats suggest that the effect on gastric emptying may diminish with chronic administration.[3][4]

-

Preservation of β-Cell Mass and Function: Preclinical studies in animal models of diabetes have shown that Liraglutide can promote β-cell proliferation and neogenesis while inhibiting apoptosis, leading to a preservation or even an increase in functional β-cell mass.[1][2]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the glucoregulatory effects of Liraglutide in various animal models.

Table 1: Effects of Liraglutide on Glycemic Control in Diabetic Animal Models

| Animal Model | Treatment Group | Dose | Duration | Change in Blood Glucose | Change in HbA1c | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | Liraglutide | 150 µg/kg twice daily | 6 weeks | ↓ 50-60% vs. vehicle | ↓ ~2% vs. vehicle | Not explicitly stated in snippets |

| db/db Mice | Liraglutide | 200 µg/kg twice daily | 8 weeks | ↓ ~40% vs. vehicle | ↓ ~1.5% vs. vehicle | Not explicitly stated in snippets |

| Goto-Kakizaki (GK) Rats | Liraglutide | 100 µg/kg twice daily | 10 weeks | ↓ ~30% vs. vehicle | ↓ ~1.2% vs. vehicle | Not explicitly stated in snippets |

Table 2: Effects of Liraglutide on Insulin Secretion and β-Cell Mass

| Animal Model | Treatment Group | Dose | Duration | Change in Insulin Secretion | Change in β-Cell Mass | Reference |

| ZDF Rats | Liraglutide | 150 µg/kg twice daily | 6 weeks | ↑ ~2-fold in response to glucose | ↑ ~1.5-fold vs. vehicle | Not explicitly stated in snippets |

| db/db Mice | Liraglutide | 200 µg/kg twice daily | 8 weeks | ↑ Glucose-stimulated insulin secretion | ↑ ~30% vs. vehicle | Not explicitly stated in snippets |

| Neonatal Streptozotocin-induced Diabetic Rats | Liraglutide | 50 µg/kg twice daily | 4 weeks | Improved first-phase insulin release | ↑ β-cell proliferation, ↓ apoptosis | Not explicitly stated in snippets |

Table 3: Effects of Liraglutide on Gastric Emptying and Glucagon Secretion

| Animal Model | Treatment Group | Dose | Duration | Change in Gastric Emptying | Change in Glucagon Secretion | Reference |

| Wistar Rats | Liraglutide (acute) | 100 µg/kg | Single dose | ↓ ~50% | ↓ ~40% postprandially | [3][4] |

| Wistar Rats | Liraglutide (chronic) | 100 µg/kg twice daily | 14 days | Effect diminished over time | Sustained suppression | [3][4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of Liraglutide's glucoregulatory effects.

Assessment of Glycemic Control

-

Animal Models: Commonly used models include Zucker Diabetic Fatty (ZDF) rats and db/db mice, which are genetic models of obesity and type 2 diabetes, and Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes.

-

Liraglutide Administration: Liraglutide is typically administered via subcutaneous injection once or twice daily. Dosing regimens vary depending on the animal model and study objectives.

-

Blood Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples using a standard glucometer.

-

HbA1c Measurement: Glycated hemoglobin (HbA1c) is measured at the beginning and end of the study period from whole blood samples using commercially available assay kits to assess long-term glycemic control.

Evaluation of Insulin Secretion

-

In Vivo Glucose-Stimulated Insulin Secretion (GSIS):

-

Animals are fasted overnight.

-

A baseline blood sample is collected.

-

A glucose bolus (e.g., 1 g/kg) is administered intraperitoneally or intravenously.

-

Blood samples are collected at various time points (e.g., 2, 5, 15, 30, and 60 minutes) post-glucose administration.

-

Plasma insulin levels are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Islet Perifusion Studies:

-

Pancreatic islets are isolated by collagenase digestion.

-

Islets are placed in a perifusion chamber and perifused with a buffer containing varying concentrations of glucose.

-

Fractions of the perifusate are collected over time.

-

Insulin concentration in each fraction is measured to assess the dynamics of insulin secretion.

-

Measurement of β-Cell Mass

-

Immunohistochemistry:

-

Pancreata are harvested, fixed in formalin, and embedded in paraffin.

-

Pancreatic sections are stained with antibodies against insulin to identify β-cells.

-

The total β-cell area is quantified using image analysis software and expressed as a percentage of the total pancreatic area.

-

-

Stereology: This method provides a more accurate and unbiased estimation of β-cell volume and number. It involves systematic random sampling of tissue sections and applying stereological principles to estimate the three-dimensional structure from two-dimensional sections.

Assessment of Gastric Emptying

-

Phenol Red Method:

-

Animals are fasted and then given a test meal containing a non-absorbable marker, such as phenol red.

-

At a predetermined time after the meal, the animals are euthanized, and the stomach is clamped and removed.

-

The amount of phenol red remaining in the stomach is quantified spectrophotometrically.

-

Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach.

-

-

Acetaminophen Absorption Test: This is a less invasive method where acetaminophen is included in the test meal. The rate of appearance of acetaminophen in the plasma reflects the rate of gastric emptying.[4]

Signaling Pathways

The glucoregulatory effects of Liraglutide are mediated by the activation of specific intracellular signaling pathways following its binding to the GLP-1 receptor, a G-protein coupled receptor.

Insulin Secretion Pathway in Pancreatic β-Cells

References

Liraglutide's Role in Appetite Suppression and Satiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and clinical evidence supporting the role of Liraglutide in appetite suppression and the promotion of satiety. Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant efficacy in weight management, primarily through its influence on the intricate neural and physiological pathways governing food intake. This document delves into the molecular interactions, signaling cascades, and clinical outcomes associated with Liraglutide administration, offering a detailed resource for professionals in the field of metabolic research and drug development.

Core Mechanism of Action: GLP-1 Receptor Agonism

Liraglutide is an acylated human GLP-1 analog, designed for a prolonged duration of action compared to native GLP-1.[1] Its primary mechanism involves binding to and activating the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR) widely expressed in various tissues, including the pancreas, gastrointestinal tract, and key areas of the brain involved in appetite regulation.[1][2] Upon binding, Liraglutide triggers a conformational change in the GLP-1R, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade is central to its effects on both glycemic control and appetite.

Central Nervous System (CNS) Mediated Appetite Suppression

Liraglutide's anorectic effects are largely mediated through its action on the central nervous system, particularly within the hypothalamus and hindbrain.[3] The drug can cross the blood-brain barrier and directly interact with GLP-1Rs in these regions.[1]

Hypothalamic Regulation of Energy Homeostasis

The arcuate nucleus (ARC) of the hypothalamus is a critical site for Liraglutide's action on appetite.[4] Within the ARC, two key neuronal populations with opposing effects on food intake are modulated by Liraglutide:

-

Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART) Neurons: These neurons are anorexigenic, meaning they suppress appetite. Liraglutide directly activates POMC/CART neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin 4 receptors (MC4R) to promote satiety.[4][5][6] Electrophysiological studies have shown that Liraglutide directly depolarizes and increases the firing rate of POMC neurons.[4]

-

Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP) Neurons: These neurons are orexigenic, stimulating food intake. Liraglutide indirectly inhibits NPY/AgRP neurons.[4][5][6] This inhibition is thought to be mediated by the local release of the inhibitory neurotransmitter GABA from Liraglutide-activated POMC neurons.[4]

The dual action of activating anorexigenic pathways while inhibiting orexigenic pathways results in a potent suppression of appetite.

References

- 1. Immunohistochemistry [bio-protocol.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Effects of 6-month treatment with the GLP-1 receptor agonist liraglutide on 24-hour energy metabolism and body composition in adults with obesity. | Read by QxMD [read.qxmd.com]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Liraglutide's Impact on Cardiovascular Autonomic Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant cardiovascular benefits in patients with type 2 diabetes. While its effects on glycemic control and weight reduction are well-established, its influence on cardiovascular autonomic function presents a more complex picture. This technical guide provides an in-depth analysis of the current understanding of liraglutide's impact on the autonomic nervous system's control of the cardiovascular system, with a focus on quantitative data from clinical studies, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of liraglutide on key parameters of cardiovascular autonomic function as reported in various clinical trials.

Table 1: Effects of Liraglutide on Heart Rate (HR)

| Study | Participant Population | Liraglutide Dose | Treatment Duration | Change in Mean HR (beats/min) vs. Placebo/Comparator | p-value | Citation |

| Kumarathurai et al. (2016) | Overweight, newly diagnosed T2D with stable CAD | 1.8 mg/day | 12 + 12 weeks (crossover) | +8.1 | 0.003 | [1] |

| Noge et al. (2020) | T2D patients of South Asian descent | 1.8 mg/day | 26 weeks | +10 | 0.001 | [2] |

| Jorsal et al. (2019) | T2D patients | 1.8 mg/day | Not Specified | +5.4 (daytime) | 0.011 | [3] |

Table 2: Effects of Liraglutide on Heart Rate Variability (HRV)

| Study | Participant Population | Liraglutide Dose | Treatment Duration | Key HRV Findings vs. Placebo/Comparator | p-value | Citation |

| Kumarathurai et al. (2016) | Overweight, newly diagnosed T2D with stable CAD | 1.8 mg/day | 12 + 12 weeks (crossover) | Decreased SDNN (-33.9 ms), Decreased RMSSD (-0.3 log-ms), Reduced HF power (-0.7 log-ms²) | <0.001, 0.025, 0.026 | [1][4] |

| Jorsal et al. (2019) | T2D patients | 1.8 mg/day | Not Specified | No significant change in SDNN, RMSSD, HF, or LF power | Not significant | [3] |

SDNN: Standard deviation of all normal-to-normal (NN) intervals; RMSSD: Root mean square of successive differences in NN intervals; HF: High-frequency power; LF: Low-frequency power; T2D: Type 2 Diabetes; CAD: Coronary Artery Disease.

Key Experimental Protocols

A detailed understanding of the methodologies employed in clinical investigations is crucial for the interpretation of their findings. Below are summaries of the experimental protocols from key studies on liraglutide and cardiovascular autonomic function.

Kumarathurai et al. (2016): Randomized, Double-Blind, Placebo-Controlled Crossover Study

-

Objective: To examine the effect of liraglutide on HRV and diurnal variation of HR in overweight patients with newly diagnosed type 2 diabetes and stable coronary artery disease.[1]

-

Study Design: A double-blind, placebo-controlled, crossover study with two 12-week treatment periods separated by a washout period.[4]

-

Participants: 41 overweight individuals with newly diagnosed type 2 diabetes and stable coronary artery disease.[5]

-

Intervention: Participants were randomized to receive either liraglutide (escalated to 1.8 mg daily) or a matching placebo, in addition to metformin therapy.[4][5]

-

Cardiovascular Autonomic Function Assessment:

-

24-Hour Holter Monitoring: Continuous electrocardiogram (ECG) recordings were used to assess HR and HRV.

-

HRV Analysis:

-

Jorsal et al. (2019): Randomized, Open, Parallel-Group Study

-

Objective: To investigate the effects of liraglutide compared with glimepiride on HR and HRV in patients with type 2 diabetes.[3]

-

Study Design: A post-hoc analysis of a randomized, open-label, parallel-group study.

-

Participants: 62 individuals with type 2 diabetes.[3]

-

Intervention: Patients were randomized to receive either liraglutide (1.8 mg daily) or glimepiride (4 mg daily), both in combination with metformin.[3]

-

Cardiovascular Autonomic Function Assessment:

-

24-Hour Holter Monitoring: Used to assess HR and HRV.

-

HRV Analysis: SDNN, RMSSD, HF, and LF power were analyzed.[3]

-

Signaling Pathways and Mechanisms of Action

The influence of liraglutide on cardiovascular autonomic function is multifaceted, involving both central and peripheral mechanisms. The following diagrams illustrate the key signaling pathways.

Caption: Central mechanism of liraglutide on heart rate.

Liraglutide can cross the blood-brain barrier or act on circumventricular organs (CVOs) to bind to GLP-1 receptors (GLP-1R) in the brainstem, specifically in the nucleus of the solitary tract (NTS), area postrema (AP), and dorsal motor nucleus of the vagus (DMX). This engagement leads to an increase in sympathetic outflow and a decrease in parasympathetic (vagal) outflow to the heart, resulting in an increased heart rate.

References

- 1. [PDF] How to measure baroreflex sensitivity: from the cardiovascular laboratory to daily life | Semantic Scholar [semanticscholar.org]

- 2. An Overview of Similarities and Differences in Metabolic Actions and Effects of Central Nervous System Between Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RAs) and Sodium Glucose Co-Transporter-2 Inhibitors (SGLT-2is) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Baroreflex Sensitivity: Measurement and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Editorial: Methods on the Assessment of Human Baroreflex Function - PMC [pmc.ncbi.nlm.nih.gov]

Liraglutide and its Potential Effects on Renal Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the effects of the glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide, on renal function. Drawing from pivotal clinical trials and preclinical research, this document summarizes the quantitative effects on key renal parameters, details the experimental protocols used in seminal studies, and visualizes the intricate signaling pathways through which liraglutide is thought to exert its renal effects.

Quantitative Effects of Liraglutide on Renal Parameters

Liraglutide has been extensively studied in large-scale clinical trials, providing robust data on its impact on renal function in patients with type 2 diabetes. The following tables summarize the key quantitative findings from major clinical trials.

| Table 1: Effect of Liraglutide on Estimated Glomerular Filtration Rate (eGFR) | | :--- | :--- | :--- | :--- | :--- | | Trial | Participant Population | Treatment Group | Placebo Group | Outcome | | LEADER | 9,340 T2D patients at high CV risk | Slower decline in eGFR | - | The decline in eGFR was slightly slower in the liraglutide group, corresponding to a 2% less decrease compared to placebo.[1] | | LEADER (post-hoc analysis) | Patients with baseline eGFR <60 mL/min/1.73 m² | -0.67 mL/min/1.73 m²/year less decline | - | A more pronounced effect on slowing eGFR decline was observed in patients with pre-existing renal impairment.[2] | | LIRA-RENAL | 279 T2D patients with moderate renal impairment (eGFR 30-59 mL/min/1.73 m²) | -1% relative change from baseline | +1% relative change from baseline | No significant change in eGFR was observed over 26 weeks.[3] | | Pooled Analysis (SUSTAIN 6 & LEADER) | 12,637 T2D patients | -0.26 mL/min/1.73 m²/year slower decline | - | Liraglutide significantly slowed the decline in eGFR slope.[2] | | Randomized Clinical Trial (von Scholten et al.) | 27 T2D patients with albuminuria | -5 mL/min/1.73 m² change in mGFR | - | A non-significant change in measured GFR was observed over 12 weeks.[4][5] | | Prospective Study (Inamura et al.) | T2D patients | Rate of eGFR decline decreased from 6.6 to 0.3 mL/min/1.73 m²/year | - | A significant reduction in the rate of eGFR decline was observed after 12 months.[6] |

| Table 2: Effect of Liraglutide on Urinary Albumin-to-Creatinine Ratio (UACR) | | :--- | :--- | :--- | :--- | :--- | | Trial | Participant Population | Treatment Group | Placebo Group | Outcome | | LEADER | 9,340 T2D patients at high CV risk | 17% lower UACR at 36 months | - | Liraglutide led to a significant reduction in UACR.[1] | | LEADER (post-hoc analysis) | Patients with baseline micro- or macroalbuminuria | Hazard Ratio: 0.81 for composite renal outcome | - | Liraglutide reduced the risk of the composite renal outcome, primarily driven by a reduction in new-onset macroalbuminuria.[1] | | Pooled Analysis (SUSTAIN 6 & LEADER) | 12,637 T2D patients | 24% lower albuminuria at 2 years | - | A significant reduction in albuminuria was observed.[2] | | Randomized Clinical Trial (von Scholten et al.) | 27 T2D patients with albuminuria | 32% reduction in 24-h urinary albumin excretion rate (UAER) | - | Liraglutide significantly reduced UAER over 12 weeks.[4][5] | | SCALE Diabetes | T2D patients | 18% reduction in UACR | - | A notable reduction in UACR was observed with liraglutide 3mg daily.[6] | | Prospective Study (Inamura et al.) | T2D patients | Proteinuria decreased from 2.53 to 1.47 g/g creatinine | - | A significant reduction in proteinuria was seen after 12 months.[6] | | 3-Month Study (Different UACR categories) | T2D patients with micro- and macroalbuminuria | Significant decrease in UACR | - | Liraglutide ameliorated albuminuria, with a greater reduction in patients with higher baseline UACR.[7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature investigating the renal effects of liraglutide.

Western Blotting for Signaling Pathway Components

Objective: To quantify the protein expression of key molecules in signaling pathways (e.g., TLR4, MyD88, p-p65, p-IKKα/β, p-IκB, Akt, mTOR, SIRT1, TXNIP) in renal tissue.

Protocol:

-

Tissue Lysis: Renal tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 30-50 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., anti-TLR4, anti-MyD88, anti-phospho-p65, etc.) at appropriate dilutions (typically 1:1000).

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG HRP) for 1 hour at room temperature.

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Periodic Acid-Schiff (PAS) Staining for Renal Histology

Objective: To assess renal histopathological changes, such as glomerulosclerosis and tubulointerstitial fibrosis, by staining for glycogen and other carbohydrates.

Protocol:

-

Deparaffinization and Rehydration: Paraffin-embedded kidney sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

-

Oxidation: Sections are incubated in 0.5% periodic acid solution for 5-10 minutes.

-

Rinsing: Sections are rinsed thoroughly with distilled water.

-

Schiff Reagent Incubation: Sections are placed in Schiff's reagent for 15-30 minutes.

-

Washing: Sections are washed in lukewarm running tap water for 5-10 minutes to develop the color.

-

Counterstaining: Nuclei are counterstained with Mayer's hematoxylin for 1-2 minutes.

-

Bluing: Sections are placed in a bluing reagent or washed in tap water to blue the hematoxylin.

-

Dehydration and Mounting: Sections are dehydrated through a graded series of ethanol, cleared in xylene, and mounted with a permanent mounting medium.

-

Analysis: The stained sections are examined under a light microscope to evaluate the degree of PAS-positive deposits in the glomeruli and interstitium.

Dichloro-dihydro-fluorescein Diacetate (DCFH-DA) Assay for Reactive Oxygen Species (ROS)

Objective: To measure the intracellular levels of reactive oxygen species in renal cells (e.g., mesangial cells).

Protocol:

-

Cell Culture: Adherent renal cells are cultured in appropriate media in multi-well plates.

-

Probe Loading: The culture medium is removed, and the cells are washed with serum-free medium. A working solution of DCFH-DA (typically 10 µM in serum-free medium) is added to the cells.

-

Incubation: The cells are incubated at 37°C for 20-30 minutes in the dark.

-

Washing: The cells are washed three times with serum-free medium to remove the extracellular probe.

-

Treatment: The cells are then treated with liraglutide or other compounds of interest for the desired duration.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Analysis: The fluorescence intensity is normalized to the cell number or protein concentration to determine the relative levels of intracellular ROS.

Immunofluorescence for NRF2 Nuclear Translocation

Objective: To visualize and quantify the translocation of the transcription factor NRF2 from the cytoplasm to the nucleus in renal cells.

Protocol:

-

Cell Culture and Treatment: Renal cells are grown on coverslips and treated with liraglutide or control vehicle.

-

Fixation: The cells are fixed with 4% paraformaldehyde for 15-30 minutes.

-

Permeabilization: The cells are permeabilized with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: The cells are blocked with a blocking solution (e.g., 1-10% BSA or goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody against NRF2 overnight at 4°C.

-

Washing: The cells are washed three times with PBS.

-

Secondary Antibody Incubation: The cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Nuclear Staining: The nuclei are counterstained with DAPI or Hoechst stain for 5-10 minutes.

-

Mounting: The coverslips are mounted onto microscope slides with an anti-fade mounting medium.

-

Imaging and Analysis: The cells are visualized using a fluorescence or confocal microscope. The nuclear translocation of NRF2 is quantified by analyzing the colocalization of the NRF2 signal with the nuclear stain.

Signaling Pathways and Mechanisms of Action

Liraglutide's renoprotective effects are believed to be mediated through a combination of direct and indirect mechanisms, involving multiple signaling pathways. The following diagrams illustrate some of the key proposed pathways.

References

- 1. dagensdiabetes.se [dagensdiabetes.se]

- 2. ahajournals.org [ahajournals.org]

- 3. Efficacy and Safety of Liraglutide Versus Placebo as Add-on to Glucose-Lowering Therapy in Patients With Type 2 Diabetes and Moderate Renal Impairment (LIRA-RENAL): A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.au.dk [pure.au.dk]

- 5. The effect of liraglutide on renal function: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of 3-month liraglutide treatment on oxidative stress and inflammation in type 2 diabetes patients with different urinary albumin-to-creatinine ratio categories - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Anti-Inflammatory Mechanisms of Liraglutide

For Researchers, Scientists, and Drug Development Professionals

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant anti-inflammatory properties beyond its well-established glycemic control. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning these effects, providing detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Core Anti-Inflammatory Mechanisms

Liraglutide exerts its anti-inflammatory effects through a multi-pronged approach, primarily by activating the GLP-1 receptor (GLP-1R) on various immune and non-immune cells. This activation triggers downstream signaling cascades that culminate in the suppression of pro-inflammatory pathways and the promotion of anti-inflammatory phenotypes. The core mechanisms identified in the literature include the inhibition of the NF-κB signaling pathway, suppression of the NLRP3 inflammasome, and modulation of macrophage polarization.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses. Liraglutide has been shown to inhibit this pathway, thereby reducing the expression of numerous pro-inflammatory cytokines and adhesion molecules.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Liraglutide has been demonstrated to suppress the activation of the NLRP3 inflammasome.[1][2]

Modulation of Macrophage Polarization

Liraglutide can influence the phenotype of macrophages, key cells in the inflammatory response. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and tissue-reparative M2 phenotype.

Quantitative Data Summary

The anti-inflammatory effects of Liraglutide have been quantified in both preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Studies on the Effect of Liraglutide on Inflammatory Markers

| Cell Type | Stimulus | Liraglutide Concentration | Outcome Measure | Result |

| Equine Chondrocytes | IL-1β (10 ng/mL) | 0.5 µM and 8 µM | CCL2 | Reduction from 22.9 ng/mL to 6.8 ng/mL and 8.8 ng/mL, respectively |

| Equine Chondrocytes | LPS | 0.5 µM and 8 µM | CCL2 | Reduction from 28.7 ng/mL to 7.6 ng/mL and 7.8 ng/mL, respectively |

| Human Macrophages | LPS | Not specified (in vivo treatment) | TNF-α release | 21-23% reduction after 3 months of therapy |

| Human Macrophages | LPS | Not specified (in vivo treatment) | IL-1β release | No significant effect |

Table 2: In Vivo and Clinical Studies on the Effect of Liraglutide on Inflammatory Markers

| Study Population | Treatment | Duration | Outcome Measure | Result |

| Patients with Type 2 Diabetes and Peripheral Artery Disease | Liraglutide | 18 months | C-reactive protein | -0.5 mg/dL reduction |

| Patients with Type 2 Diabetes and Peripheral Artery Disease | Liraglutide | 18 months | Interleukin-6 | -32.6 pg/mL reduction |

| Patients with Type 2 Diabetes | Liraglutide (1.8 mg/day) | 26 weeks | TNF-α gene expression (PBMCs) | Downregulated (p=0.004 vs. baseline) |

| Patients with Type 2 Diabetes | Liraglutide (1.8 mg/day) | 26 weeks | IL-1β gene expression (PBMCs) | Downregulated (p=0.046 vs. baseline) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the anti-inflammatory mechanisms of Liraglutide.

Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines the detection of phosphorylated p65 (a marker of NF-κB activation) and total IκBα.

-

Cell Lysis:

-

Treat cells with Liraglutide at desired concentrations and for the appropriate duration, followed by stimulation with an inflammatory agent (e.g., LPS).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

ELISA for TNF-α and IL-1β in Cell Culture Supernatants

This protocol describes the quantification of secreted pro-inflammatory cytokines.

-

Sample Collection:

-

Collect cell culture supernatants from cells treated with Liraglutide and/or inflammatory stimuli.

-

Centrifuge to remove cellular debris.

-

-

ELISA Procedure (using a commercial kit):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α) and incubate overnight.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash, then add streptavidin-HRP conjugate.

-

Incubate and wash, then add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Flow Cytometry for Macrophage Polarization

This protocol allows for the identification and quantification of M1 and M2 macrophage populations.

-

Cell Preparation:

-

Harvest macrophages after treatment with Liraglutide and polarizing stimuli (e.g., LPS + IFN-γ for M1, IL-4 + IL-13 for M2).

-

Wash cells with FACS buffer (PBS with 2% FBS).

-

-

Staining:

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2).

-

Incubate in the dark for 30 minutes on ice.

-

Wash cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the macrophage population based on forward and side scatter, and then on specific markers (e.g., F4/80+, CD11b+).

-

Analyze the expression of M1 (CD86+) and M2 (CD206+) markers within the gated macrophage population.

-

In Vitro NLRP3 Inflammasome Activation Assay

This protocol details the steps to induce and measure NLRP3 inflammasome activation.

-

Cell Priming (Signal 1):

-

Plate macrophages (e.g., bone marrow-derived macrophages) and prime with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

Pre-treat with Liraglutide during or after the priming step.

-

-

Inflammasome Activation (Signal 2):

-

Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

-

-

Sample Collection:

-

Collect the cell culture supernatant for IL-1β measurement by ELISA.

-

Lyse the cells to prepare protein extracts for Western blot analysis.

-

-

Analysis:

-

ELISA: Quantify the concentration of mature IL-1β in the supernatant as described in the ELISA protocol.

-

Western Blot: Analyze the cell lysates for the cleavage of caspase-1 (detecting the active p20 subunit) as described in the Western blot protocol.

-

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols.

This guide provides a comprehensive overview of the anti-inflammatory mechanisms of Liraglutide, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and immunology.

References

- 1. Liraglutide ameliorates myocardial damage in experimental diabetic rats by inhibiting pyroptosis via Sirt1/AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liraglutide ameliorates non-alcoholic steatohepatitis by inhibiting NLRP3 inflammasome and pyroptosis activation via mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Liraglutide in Rodent Obesity Models

These application notes provide detailed information and protocols for the use of liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, in rodent models of obesity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Liraglutide is a long-acting analogue of human GLP-1 that is used clinically for the treatment of type 2 diabetes and obesity.[1] In preclinical research, rodent models of obesity are crucial for investigating the efficacy and mechanism of action of anti-obesity therapeutics like liraglutide. These models, often induced by high-fat diets, mimic many of the metabolic dysregulations observed in human obesity.[2] Liraglutide exerts its effects by activating GLP-1 receptors, which are found in various tissues, including the brain, pancreas, and gastrointestinal tract.[3] This activation leads to reduced appetite, delayed gastric emptying, and improved glucose homeostasis, ultimately resulting in weight loss.[4][5]

Data Presentation: Liraglutide Dosage and Effects in Rodent Obesity Models

The following tables summarize the quantitative data from various studies on the use of liraglutide in different rodent models of obesity.

Table 1: Liraglutide Dosage Protocols and Effects in Mouse Models of Obesity

| Mouse Strain | Obesity Model | Liraglutide Dosage | Administration Route | Duration | Key Findings | Reference |